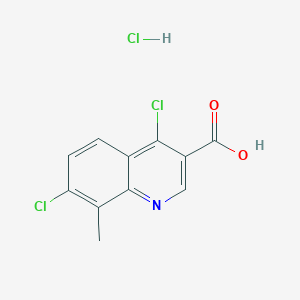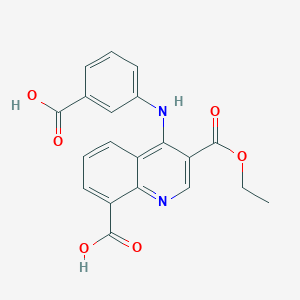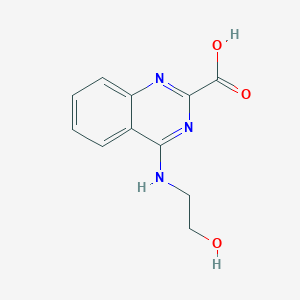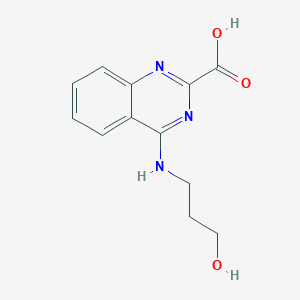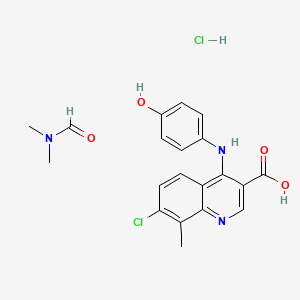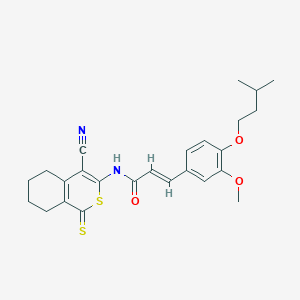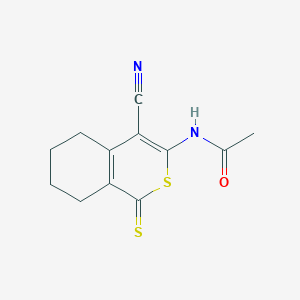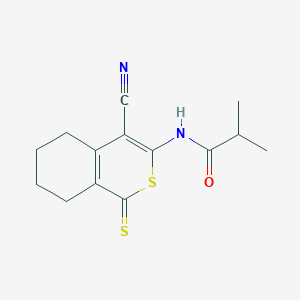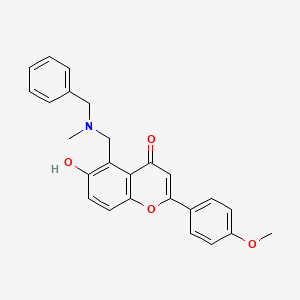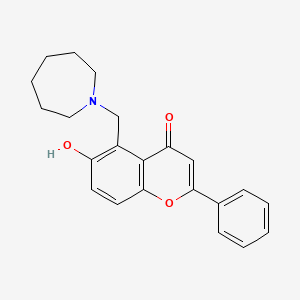![molecular formula C13H14N2OS2 B7752980 N-(4-cyano-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-3-yl)isobutyramide](/img/structure/B7752980.png)
N-(4-cyano-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-3-yl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyano-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-3-yl)isobutyramide is a heterocyclic compound with a unique structure that includes a cyano group, a thioxo group, and a cyclopenta[c]thiopyran ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-3-yl)isobutyramide typically involves the reaction of 3-amino-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-4-carbonitrile with isobutyryl chloride under specific conditions . The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-cyano-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-3-yl)isobutyramide undergoes various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The cyano group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-cyano-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-3-yl)isobutyramide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-cyano-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-3-yl)isobutyramide involves its interaction with specific molecular targets. The cyano and thioxo groups are likely involved in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest potential interactions with microbial enzymes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[c]thiopyran derivatives: These compounds share the cyclopenta[c]thiopyran ring structure and exhibit similar biological activities.
Thioxo compounds: Compounds containing the thioxo group often have antimicrobial and antifungal properties.
Cyano compounds: Compounds with cyano groups are known for their reactivity and potential biological activities.
Uniqueness
N-(4-cyano-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-3-yl)isobutyramide is unique due to the combination of its cyano, thioxo, and cyclopenta[c]thiopyran moieties
Properties
IUPAC Name |
N-(4-cyano-1-sulfanylidene-6,7-dihydro-5H-cyclopenta[c]thiopyran-3-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-7(2)11(16)15-12-10(6-14)8-4-3-5-9(8)13(17)18-12/h7H,3-5H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMMMXKRLMOWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C2=C(CCC2)C(=S)S1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methyl]quinolin-8-ol](/img/structure/B7752899.png)

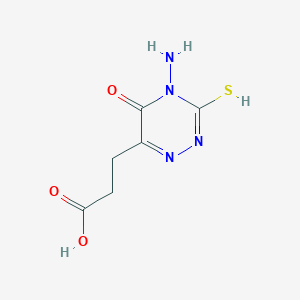
![4-Chlorobenzo[h]quinoline-3-carboxylic acid](/img/structure/B7752930.png)
